N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine
Description
N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, an imidazole ring, and a pyrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5/c1-12-8-20-22(11-12)6-5-18-10-16-19-9-15(21-16)13-3-2-4-14(17)7-13/h2-4,7-9,11,18H,5-6,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWUSZOULGPOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNCC2=NC=C(N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine typically involves multi-step organic reactions. One common method starts with the preparation of the 3-bromophenyl imidazole intermediate, which is then reacted with a pyrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer due to its ability to interfere with specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a WRN helicase inhibitor, it binds to the enzyme’s active site, preventing its normal function and thereby affecting DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(3-chlorophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine
- N-[[5-(3-fluorophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine
- N-[[5-(3-iodophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine
Uniqueness
N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
